Phosphonate de diéthyle (2-bromoéthyle)

Vue d'ensemble

Description

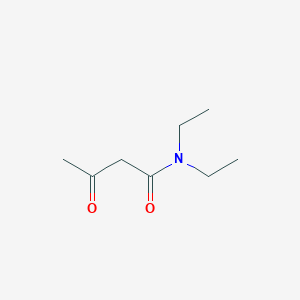

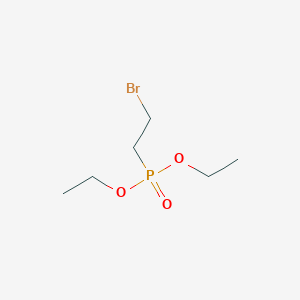

Diethyl (2-bromoethyl)phosphonate is a synthetic compound that has been used in a variety of scientific applications. It is a colorless liquid with a low boiling point and is soluble in organic solvents. It is a phosphonate ester and is used in a variety of chemical reactions, including the synthesis of polymers, organic synthesis, and the synthesis of pharmaceuticals. It is also used in the production of insecticides and herbicides. In addition, it is used in the synthesis of monomers for polymeric materials and as a catalyst for a variety of reactions.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du phosphonate de diéthyle (2-bromoéthyle) :

Couplage radicalaire

Ce composé est utilisé dans les réactions de couplage radicalaire, qui sont essentielles pour créer des molécules complexes à partir de molécules plus simples. C’est une étape clé dans la synthèse de nouveaux composés avec des applications potentielles dans les domaines pharmaceutiques et de la science des matériaux .

Synthèse de nanocomposites de phosphonates de zirconium organosolubles

Il joue un rôle dans la création de nanocomposites qui présentent des propriétés uniques telles qu’une résistance élevée, une résistance chimique et une stabilité thermique. Ces matériaux peuvent être utilisés dans divers domaines, notamment l’électronique, l’aérospatiale et les dispositifs biomédicaux .

Chimie click

Le phosphonate de diéthyle (2-bromoéthyle) est impliqué dans les réactions de chimie click, une classe de réactions biocompatibles largement utilisées pour joindre rapidement et de manière fiable les molécules entre elles. Ceci a des applications dans le développement de médicaments et l’imagerie moléculaire .

Époxydation asymétrique des oléfines non fonctionnalisées

Le composé est utilisé dans l’époxydation asymétrique des oléfines, ce qui est crucial pour produire des époxydes, un type de produit chimique souvent utilisé comme intermédiaire dans la synthèse de divers composés organiques .

Couplage croisé alkyl-aryle de Negishi

Il est utilisé dans les réactions de couplage croisé de Negishi, qui sont utilisées pour former des liaisons carbone-carbone. Ceci est fondamental dans la création de molécules organiques complexes utilisées dans les produits pharmaceutiques et les produits agrochimiques .

Synthèse d’acides phosphoniques hydrolysablement stables pour les adhésifs dentaires

Enfin, il est utilisé pour synthétiser des acides phosphoniques qui sont hydrolysablement stables. Ces acides sont importants pour développer des adhésifs dentaires capables de résister à l’environnement humide difficile de la cavité buccale .

Safety and Hazards

Diethyl (2-bromoethyl)phosphonate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Mécanisme D'action

Mode of Action

It is known to be involved in several chemical reactions, including radical coupling, synthesis of organosoluble zirconium phosphonate nanocomposites, click-chemistry, asymmetric epoxidation of unfunctionalized olefins, and Negishi alkyl-aryl cross-coupling .

Biochemical Pathways

Diethyl (2-bromoethyl)phosphonate is involved in several biochemical pathways. It plays a role in the synthesis of organosoluble zirconium phosphonate nanocomposites, and it is used in click-chemistry, a powerful tool for the rapid generation of complex molecular architectures .

Result of Action

The result of the action of Diethyl (2-bromoethyl)phosphonate is the production of various chemical compounds through the reactions it is involved in. For example, it is used in the synthesis of hydrolytically stable phosphonic acids for use as dental adhesives .

Analyse Biochimique

Biochemical Properties

It is known to be involved in several chemical reactions such as radical coupling, synthesis of organosoluble zirconium phosphonate nanocomposites, click-chemistry, asymmetric epoxidation of unfunctionalized olefins, Negishi alkyl-aryl cross-coupling, and in synthesis of hydrolytically stable phosphonic acids .

Molecular Mechanism

It is likely to interact with various biomolecules in the context of the chemical reactions it participates in .

Propriétés

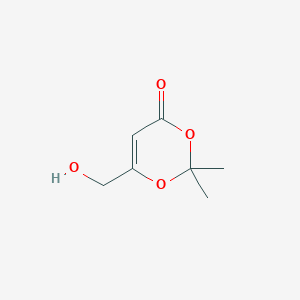

IUPAC Name |

1-bromo-2-diethoxyphosphorylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINITSMLVXAASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

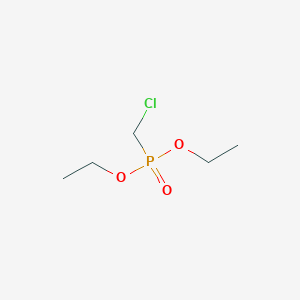

CCOP(=O)(CCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201333 | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5324-30-1 | |

| Record name | Diethyl P-(2-bromoethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5324-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is diethyl 2-bromoethylphosphonate utilized in the synthesis of biologically relevant molecules?

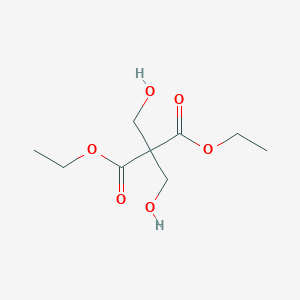

A1: Diethyl 2-bromoethylphosphonate serves as a key building block in synthesizing phosphorus-containing analogs of natural products. For instance, it is used in synthesizing an arsenic-containing phosphonolipid, 1,2-bis(palmitoyloxy)-3-propyl 2-trimethylarsonioethylphosphonate, which is structurally similar to lecithin, a common phospholipid found in cell membranes. [] This synthesis involves reacting diethyl 2-bromoethylphosphonate with trimethylarsine, followed by hydrolysis and reaction with silver oxide to obtain the final product. []

Q2: Can you elaborate on the role of diethyl 2-bromoethylphosphonate in developing novel materials with specific properties?

A2: Diethyl 2-bromoethylphosphonate plays a crucial role in synthesizing N-phosphonoethylcarboxypyridines, which are then used to create novel zirconium-based materials. [] The reaction involves nucleophilic substitution of carboxypyridines (like isonicotinic acid and nicotinic acid) with diethyl 2-bromoethylphosphonate. [] These materials exhibit interesting structural features and properties. For example, one such material with the isonicotinic moiety forms one-dimensional chain structures, while another with the nicotinic moiety forms hybrid layered structures. [] This highlights the potential of diethyl 2-bromoethylphosphonate in developing new materials with tailored properties.

Q3: Are there applications of diethyl 2-bromoethylphosphonate in the biomedical field?

A3: Yes, diethyl 2-bromoethylphosphonate is used in synthesizing spherical phosphorus-containing mesoporous silica (PMPS) particles. [] These PMPS particles demonstrate enhanced hydroxyapatite formation and silicate ion dissolution in simulated body fluid (SBF) due to the incorporated phosphorus. [] These properties are particularly beneficial for biomedical applications such as bone tissue engineering.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.